molecular formula C7H10N2O3 B1352646 Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate CAS No. 88398-78-1

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1352646
CAS RN: 88398-78-1
M. Wt: 170.17 g/mol
InChI Key: YKENTGBQCDMCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H10N2O3 . It is also known by its English name ethyl 2-methyl-3-oxo-1H-pyrazole-4-carboxylate . It is used as an intermediate in the synthesis of pesticides .


Molecular Structure Analysis

The molecular structure of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate consists of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms . The monoisotopic mass is 170.069138 Da .


Physical And Chemical Properties Analysis

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate has a boiling point of 268.078 °C . It has a density of 1.3±0.1 g/cm3 and a molar refractivity of 42.0±0.5 cm3 . It has 5 H bond acceptors and 1 H bond donor .

Scientific Research Applications

Fluorescence Properties

  • A study described the development of a cascade reaction of ethyl pyrazole-5-carboxylate leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives, which exhibit strong fluorescence in solutions. This finding could have implications for the development of new fluorophores (Yan et al., 2018).

Synthesis and Structural Studies

  • Research on ethyl 3‐ and 5‐triflyloxy‐1H‐pyrazole‐4‐carboxylates has demonstrated their utility as precursors in cross-coupling reactions, enabling the synthesis of various condensed pyrazoles. These compounds have been used to create structures with potential fungicidal and plant growth regulation activities (Arbačiauskienė et al., 2011).
  • Another study focused on the synthesis, characterization, and structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, highlighting the combined experimental and theoretical approach to understanding its properties (Viveka et al., 2016).

Microwave-Assisted Organic Synthesis

  • Microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate has been shown to efficiently produce corresponding carboxamides, indicating a method for rapid synthesis that could be applied in various chemical synthesis contexts (Milosevic et al., 2015).

Potential Biological Activities

  • The synthesis and crystal structure of a specific derivative of ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate have been reported, with preliminary bioassays indicating fungicidal and plant growth regulation activities. This suggests potential applications in agriculture and plant science (Minga et al., 2005).

Tautomeric Studies and Chemical Interactions

  • NMR spectroscopic investigations have provided insights into the tautomeric structures of ethyl N-1-(hetero)aryl-5-hydroxy-1H-pyrazole-4-carboxylates, revealing their existence as 5-hydroxy tautomers in solution. This research contributes to the understanding of chemical behavior and properties of these compounds (Holzer & Schmid, 1995).

Future Directions

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Therefore, Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate and its derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

ethyl 2-methyl-3-oxo-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-8-9(2)6(5)10/h4,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKENTGBQCDMCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455345
Record name Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

CAS RN

88398-78-1
Record name Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.